
2-Amino-4-chloro-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-3-fluorobenzonitrile is an aromatic compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.6 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-fluorobenzonitrile typically involves the reaction of 2-chloro-4-fluorobenzonitrile with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, alkylating agents, and acylating agents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives, including halogenated, alkylated, and acylated products.
Oxidation and Reduction: Nitro derivatives, hydroxyl derivatives, and amines.
Scientific Research Applications
2-Amino-4-chloro-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
4-Chloro-2-fluorobenzonitrile: Lacks the amino group, leading to different chemical properties and uses.
2-Fluorobenzonitrile: A simpler structure with only the fluorine substituent, used in different synthetic applications.
Uniqueness
2-Amino-4-chloro-3-fluorobenzonitrile is unique due to the presence of both amino and nitrile groups, which provide versatile reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern also imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Biological Activity
2-Amino-4-chloro-3-fluorobenzonitrile is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features, including an amino group, a chloro group, and a fluoro group attached to a benzonitrile core, contribute to its potential as a bioactive agent.
- Molecular Formula : C7H5ClF
- Molecular Weight : 155.57 g/mol
- Structural Characteristics : The presence of functional groups such as amino (-NH2), chloro (-Cl), and fluoro (-F) enhances its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its role as an inhibitor or modulator of specific biological targets. The substituents on the benzene ring influence its binding affinity to various enzymes and receptors, potentially affecting critical pathways involved in disease processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic pathways, which can be crucial in drug design.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or other physiological processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that certain modifications to the compound enhanced efficacy against specific bacterial strains, suggesting a structure-activity relationship (SAR) where the position and nature of substituents significantly impact antimicrobial potency.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation. For instance, treatment with the compound led to increased caspase-3 activation, indicating a significant pro-apoptotic effect .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against various bacterial strains.
- Findings : Modifications in the molecular structure led to enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
-
Anticancer Activity Assessment :
- Objective : To assess the compound's effect on human cancer cell lines.
- Findings : The compound exhibited potent antiproliferative effects across multiple cancer cell lines, with IC50 values ranging from 0.1 µM to 1 µM, demonstrating significant selectivity towards cancerous cells compared to normal cells.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino, chloro, and fluoro groups | Antimicrobial, anticancer |
2-Amino-5-chloro-3-fluorobenzonitrile | Similar structure but different positioning | Neuroprotective properties |
2-Amino-4-bromo-3-fluorobenzonitrile | Bromine instead of chlorine | Potential enzyme inhibition |
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-amino-4-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,11H2 |
InChI Key |
UJZHRXHXJQRDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.